

Unveiling the Decay of Antimony-124: A Technical Guide to Historical Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony-124

Cat. No.: B086526

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal historical experiments that first characterized the disintegration of **Antimony-124** (^{124}Sb). By examining the foundational research, we gain a deeper appreciation for the evolution of nuclear physics and the meticulous techniques that laid the groundwork for our current understanding of this radioisotope. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the logical framework of these early investigations, presented in a modern, accessible format for today's scientific community.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from historical experiments on the disintegration of ^{124}Sb . These values, measured with the instrumentation of the time, represent significant achievements in nuclear spectroscopy.

Investigator(s)	Year	Half-life (days)	Beta-particle		Gamma-ray Energies (MeV) and Relative Intensities
			Endpoint Energies (MeV) and Relative Abundances (%)	(MeV) and Relative Intensities	
Feister and Curtiss	1948	60	2.24 ± 0.05, 0.57 ± 0.02	1.69 ± 0.02, 0.60 ± 0.01	
Kern, Zaffarano, and Mitchell	1948	-	2.37 (21%), 1.62 (8%), 1.00 (9%), 0.65 (44%), 0.48 (18%)	2.062, 1.708, 0.714, 0.650, 0.603	
Dahiya and Singh	1972	-	Investigated cascades involving 0.622 and ~1 MeV beta groups	Investigated cascades involving 1.691, 2.091, and 0.603 MeV gammas	
Modern Accepted Values	-	60.20 ± 0.03	Multiple beta groups, highest energy ~2.3 MeV	Numerous, prominent at 0.602 and 1.691 MeV	

Experimental Protocols

The historical investigations into the decay of ^{124}Sb relied on sophisticated instrumentation and meticulous procedures for their time. The following sections detail the common methodologies employed in these seminal experiments.

Source Preparation

The radioactive antimony sources were typically produced through neutron activation of stable antimony.

- Target Irradiation: High-purity metallic antimony (^{123}Sb) was irradiated with a source of slow neutrons, often from a nuclear reactor or a cyclotron. The ^{123}Sb nucleus would capture a neutron to become ^{124}Sb .
- Source Mounting: For beta spectroscopy, the activated antimony was often finely powdered and deposited onto a thin backing material, such as a thin plastic film or aluminum foil, to minimize self-absorption of the emitted beta particles. For gamma-ray measurements where beta particles were unwanted, the source could be encapsulated in a material thick enough to absorb the betas, such as brass.

Beta Spectroscopy

The primary instrument for measuring the energy spectrum of beta particles in this era was the magnetic lens spectrometer.

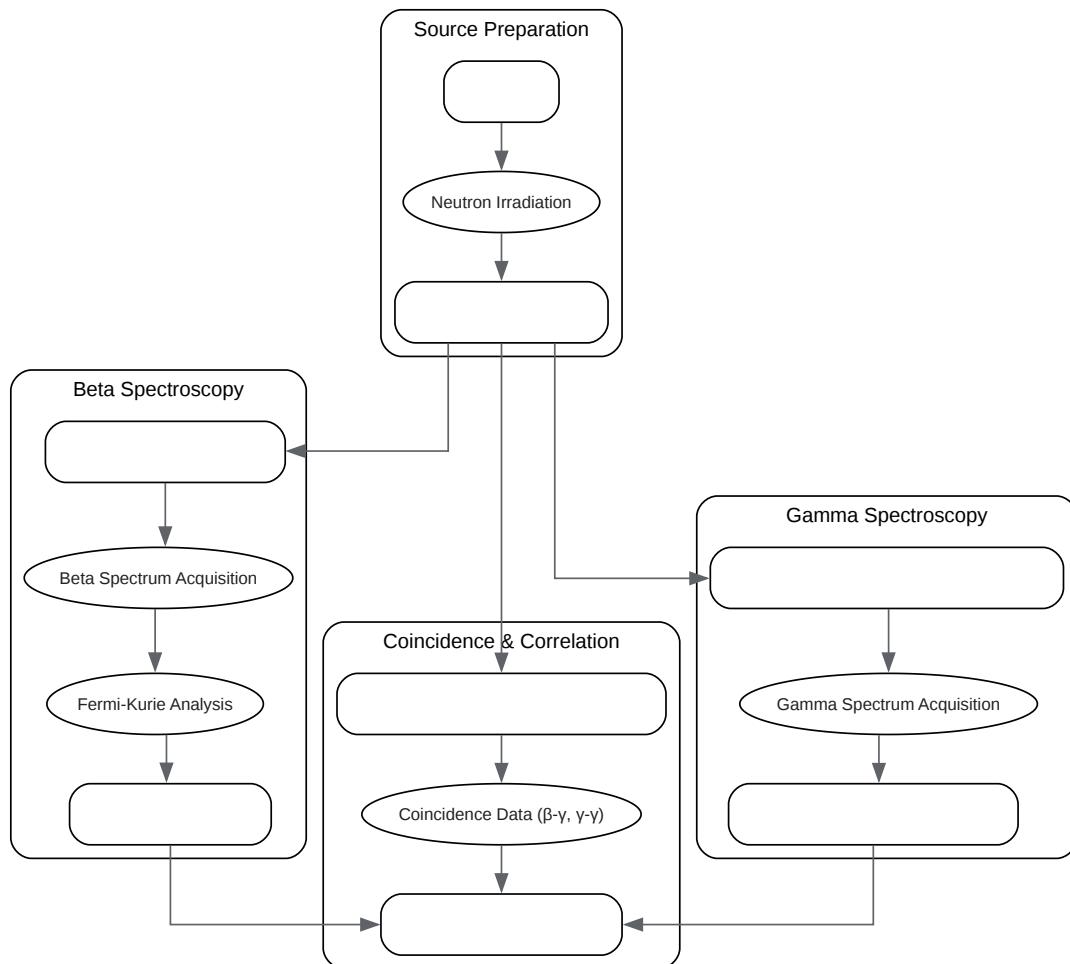
- Principle of Operation: The spectrometer utilized a magnetic field, generated by a large coil, to focus electrons emitted from the source onto a detector. The strength of the magnetic field required to focus the electrons is directly proportional to their momentum.
- Apparatus:
 - A vacuum chamber to prevent scattering of the electrons by air molecules.
 - The radioactive source mounted at one end of the chamber.
 - A series of baffles to define the electron paths and reduce spherical aberration.
 - A magnetic lens (a coil of wire) to create the focusing magnetic field.
 - An electron detector, typically a Geiger-Müller counter, positioned at the focal point.
- Measurement Procedure:
 - The current in the magnetic lens coil was varied in steps.
 - At each current setting, the number of electrons detected by the Geiger-Müller counter over a set period was recorded.

- By plotting the counting rate as a function of the magnetic field strength (or coil current), the momentum spectrum of the beta particles was obtained.
- This momentum spectrum was then converted into an energy spectrum. A "Fermi-Kurie plot" was often used to analyze the shape of the beta spectrum and determine the endpoint energies of the different beta decay branches.

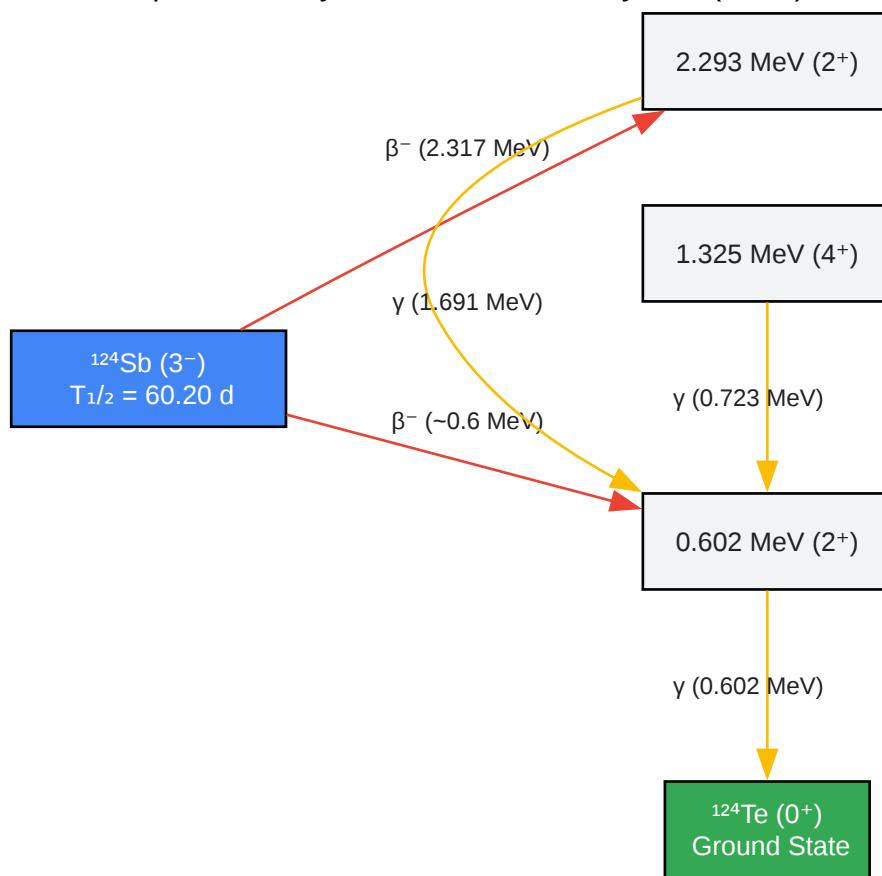
Gamma Spectroscopy

For the analysis of gamma rays, early experiments often used indirect methods or later, scintillation detectors.

- **Photoelectron Conversion:** A common technique involved placing a thin radiator of a high-Z material (like lead or uranium) in the path of the gamma rays. The gamma rays would interact with the radiator, ejecting photoelectrons. The energies of these photoelectrons, which are directly related to the incident gamma-ray energies, were then measured using a magnetic lens spectrometer.
- **Scintillation Detectors:** In later experiments, Sodium Iodide (NaI(Tl)) scintillation detectors became prevalent.
 - **Principle:** When a gamma ray interacts with the NaI(Tl) crystal, it produces a flash of light (scintillation). The intensity of this light is proportional to the energy deposited by the gamma ray.
 - **Detection:** A photomultiplier tube (PMT) coupled to the crystal detects the light flash and converts it into an electrical pulse. The amplitude of this pulse is proportional to the light intensity and thus the gamma-ray energy.
 - **Analysis:** A multi-channel analyzer was used to sort the pulses by their amplitude, generating a gamma-ray energy spectrum.


Coincidence Measurements

To establish the relationships between different beta and gamma emissions in the decay cascade, coincidence counting techniques were employed.[\[1\]](#)


- Principle: This method involves using multiple detectors and an electronic circuit that registers an event only when two or more detectors fire within a very short time window (the "coincidence resolving time").
- Beta-Gamma Coincidence: A beta detector (like a thin plastic scintillator) and a gamma detector (like a NaI(Tl) crystal) would be positioned around the ^{124}Sb source. The coincidence circuit would record events where a beta particle and a gamma ray were detected simultaneously, indicating they were emitted in the same decay event.
- Gamma-Gamma Coincidence: Using two gamma detectors, coincidences between different gamma rays could be measured to determine which ones were emitted in a cascade.
- Beta-Gamma-Gamma Angular Correlation: More advanced setups, as described by Dahiya and Singh, used three detectors (one for beta particles and two for gamma rays) to measure the angular correlation between the emitted radiations.^[2] This provided information about the nuclear spins and parities of the energy levels involved in the decay. The experimental setup typically involved one fixed detector and one or more movable detectors to measure the coincidence rate at different angles.^[2]

Visualizations

The following diagrams illustrate the logical flow of the historical experiments and the resulting understanding of the ^{124}Sb decay scheme.

General Experimental Workflow for ^{124}Sb Disintegration Studies[Click to download full resolution via product page](#)

Caption: Experimental workflow for historical ^{124}Sb studies.

Simplified Decay Scheme of Antimony-124 (^{124}Sb)[Click to download full resolution via product page](#)

Caption: Simplified ^{124}Sb to ^{124}Te decay scheme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Coincidence counting (physics) - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]
- To cite this document: BenchChem. [Unveiling the Decay of Antimony-124: A Technical Guide to Historical Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086526#historical-experiments-on-antimony-124-disintegration>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com